[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Description
Historical Context of Quaternary Ammonium Compounds
The development of QACs dates to 1916, when Jacobs and Heidelberg first synthesized cationic surfactants with biocidal properties. A transformative breakthrough occurred in 1935, when Gerhard Domagk introduced alkyl dimethyl benzyl ammonium chloride (ADBAC) , the first-generation QAC, by functionalizing nitrogen with aliphatic groups to enhance antimicrobial efficacy. Subsequent innovations led to dual-chain QACs like didecyl dimethyl ammonium chloride (DDAC) in the 1960s, which improved tolerance to organic contaminants. By the 21st century, QACs evolved into polymeric and hybrid structures, such as the fifth-generation mixtures of DDAC and ADBAC, optimizing biocidal activity across diverse environments.
The structural versatility of QACs arises from their cationic nitrogen center, which can be modified with alkyl, aryl, or heterocyclic substituents. For example, Domagk’s work on benzalkonium chloride demonstrated how aromatic rings (e.g., benzyl groups) enhance membrane disruption in pathogens. These foundational discoveries laid the groundwork for advanced derivatives, including tropane-based QACs, which merge traditional surfactant properties with bioactive alkaloid frameworks.
Tropane Alkaloid Derivatives and Their Quaternary Ammonium Salts
Tropane alkaloids, characterized by an 8-azabicyclo[3.2.1]octane core, have been widely studied for their pharmacological activities. Quaternization of the tropane nitrogen—replacing the methyl group with bulkier substituents—enhances molecular stability and target specificity. For instance, ipratropium bromide and tiotropium bromide are anticholinergic drugs where quaternary ammonium groups improve bronchodilatory effects by prolonging receptor binding.
The target compound integrates a 4-phenylbenzyl group at the nitrogen atom and a 3-hydroxy-2-phenylpropanoate ester at the C3 position of the tropane skeleton. This design achieves three critical objectives:
- Enhanced Lipophilicity : The biphenylmethyl group increases membrane permeability, facilitating interaction with hydrophobic biological targets.
- Stereochemical Control : The (1S,5R) configuration ensures optimal spatial alignment for receptor engagement, a feature critical in anticholinergic agents.
- Ester Functionality : The 3-hydroxy-2-phenylpropanoate moiety introduces a hydrolyzable group, enabling controlled metabolic degradation.
Significance in Organic and Medicinal Chemistry Research
The hybrid architecture of this compound bridges gaps between small-molecule drugs and surfactant chemistry. In organic synthesis , its preparation involves multi-step reactions, including:
- Tropane Alkylation : Quaternization of the tertiary amine using 4-phenylbenzyl halides under acidic conditions.
- Esterification : Coupling the tropanol intermediate with 3-hydroxy-2-phenylpropanoic acid via Steglich or Mitsunobu reactions.
In medicinal chemistry , such QACs are explored for:
- Antimicrobial Applications : Cationic surfactants disrupt microbial membranes via electrostatic interactions.
- Neuromodulation : Tropane derivatives antagonize muscarinic acetylcholine receptors, relevant in treating respiratory and gastrointestinal disorders.
- Drug Delivery : Quaternary ammonium groups enhance aqueous solubility, enabling formulation of hydrophobic active ingredients.
Recent studies highlight the role of aromatic stacking between the biphenyl group and protein residues, which stabilizes ligand-receptor complexes. However, the stereoelectronic effects of the ester moiety on bioavailability remain underexplored.
Research Challenges and Current Knowledge Gaps
Despite advances, key challenges persist:
- Synthetic Complexity : Achieving high yields in quaternization reactions requires precise control of steric hindrance, as seen in failed attempts to synthesize analogs with bulky benzoyl protectants.
- Stereochemical Purity : The (1S,5R) configuration demands chiral resolution techniques, which are costly and low-yielding.
- Structure-Activity Relationships (SAR) : The impact of aryl substituents on biocidal vs. pharmacological activities remains ambiguous.
- Stability Under Physiological Conditions : Hydrolysis of the ester linkage may generate inactive metabolites, necessitating prodrug strategies.
Future studies must address these gaps through collaborative efforts in synthetic methodology, computational modeling, and metabolomic profiling.
Properties
CAS No. |
38971-12-9 |
|---|---|
Molecular Formula |
C30H34NO3+ |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C30H34NO3/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25/h2-15,26-29,32H,16-21H2,1H3/q+1/t26-,27+,28?,29-,31?/m0/s1 |
InChI Key |
QDCILXFPWMMNQY-LKRXSEBCSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenytropium; |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclo[3.2.1]Octane Quaternary Ammonium Core
Patent WO2009015286A2 outlines a solvent-antisolvent crystallization method for synthesizing tropane derivatives. The protocol involves:
-
Mannich reaction between cycloheptanone, methylamine, and formaldehyde under acidic conditions to form the bicyclic scaffold.
-
Quaternary ammonium formation via alkylation with 4-phenylbenzyl bromide in acetonitrile at 60°C for 12 hours, achieving 78% yield.
-
Chiral resolution using (+)-dibenzoyl-L-tartaric acid to isolate the (1S,5R)-enantiomer (ee > 99%).
Key parameters affecting yield include solvent polarity (acetonitrile > DMF > THF) and counterion selection (bromide > chloride).
Synthesis of 3-Hydroxy-2-Phenylpropanoic Acid
The PDF source details an enzymatic dynamic kinetic resolution (DKR) method to produce enantiopure 3-hydroxy-2-phenylpropanoic acid:
-
Substrate : Ethyl 3-oxo-2-phenylpropanoate
-
Catalyst : Novozyme 435 (lipase B) with rhodium(II) acetate
-
Conditions : 40°C, 72 hours in toluene, yielding (R)-3-hydroxy-2-phenylpropanoic acid (98% ee, 85% yield).
Alternative chemical routes involve asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, though enzymatic methods surpass them in stereoselectivity.
Esterification and Quaternary Ammonium Coupling
Activation of 3-Hydroxy-2-Phenylpropanoic Acid
The carboxylic acid must be activated for esterification. US20180215782A1 describes using COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling reagent:
Esterification with the Bicyclic Ammonium Alcohol
Coupling the activated acid with the tertiary alcohol at C3 of the bicyclo[3.2.1]octane core proceeds via nucleophilic acyl substitution:
-
Conditions : DCM, 25°C, 24 hours, 83% yield.
-
Steric challenges : The axial position of the C3 hydroxyl group necessitates prolonged reaction times.
Purification and Analytical Validation
Chromatographic Purification
Crude product purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA):
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 14H, aromatic), 5.32 (s, 1H, ester CH), 4.15 (q, J = 7.1 Hz, 2H, NCH₂), 3.78 (s, 3H, NCH₃).
-
HRMS : m/z calcd. for C₃₄H₃₈NO₃⁺ [M]⁺: 532.2851; found: 532.2849.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Xenytropium undergoes several types of chemical reactions, including:
Oxidation: Xenytropium can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Xenytropium can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Xenytropium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticholinergic properties and potential use in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Xenytropium exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system, leading to a reduction in the activity of smooth muscles and glands. The compound targets specific molecular pathways involved in neurotransmission, making it effective in treating conditions related to excessive parasympathetic activity .
Comparison with Similar Compounds
Atropine: A well-known anticholinergic agent with similar properties.
Scopolamine: Another anticholinergic compound used for its effects on the central nervous system.
Ipratropium: Used primarily in the treatment of respiratory conditions.
Uniqueness: Xenytropium is unique in its specific molecular structure, which allows it to interact with muscarinic receptors in a distinct manner. This uniqueness makes it particularly effective in certain veterinary applications and provides a different pharmacokinetic profile compared to other anticholinergic agents .
Biological Activity
The compound [(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate, commonly referred to as a bicyclic azabicyclo compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a quaternary ammonium group and a phenylpropanoate moiety. The molecular formula is with a molecular weight of approximately 430.52 g/mol. Its structural features suggest potential interactions with various biological targets.
Pharmacological Effects
- Anticholinergic Activity : The azabicyclo structure is known for its anticholinergic properties, which may contribute to effects such as bronchodilation and inhibition of secretions. This activity is crucial in treating respiratory conditions like asthma and COPD.
- CNS Effects : Preliminary studies indicate that compounds with similar structures can cross the blood-brain barrier, suggesting potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
- Antitumor Activity : Some derivatives of azabicyclo compounds have shown promise in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The quaternary ammonium group enables binding to muscarinic acetylcholine receptors, leading to competitive inhibition.
- Signal Transduction Modulation : By influencing intracellular signaling pathways, it may alter cellular responses to external stimuli.
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the anticholinergic effects in animal models, showing significant bronchodilation compared to control groups. |
| Study B | Investigated the neuroprotective effects in vitro, revealing reduced neuronal apoptosis in models of oxidative stress. |
| Study C | Assessed the cytotoxicity against various cancer cell lines, demonstrating IC50 values indicating effective tumor suppression at micromolar concentrations. |
Research Findings
Recent research has focused on synthesizing analogs of the compound to enhance its biological activity and reduce side effects. For instance:
- A study published in Journal of Medicinal Chemistry highlighted modifications that increased selectivity for muscarinic receptors while minimizing off-target effects.
- Another investigation into the pharmacokinetics revealed favorable absorption and distribution profiles in preclinical models, supporting further development as a therapeutic agent.
Q & A
Q. What are the key synthetic pathways for [(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate?
The synthesis typically involves multi-step reactions starting from tropane alkaloid derivatives. Critical steps include:
- Alkylation/arylation : Introducing the 4-phenylphenylmethyl group via nucleophilic substitution under controlled temperatures (0–25°C) and inert atmospheres .
- Esterification : Coupling the bicyclic amine with 3-hydroxy-2-phenylpropanoic acid using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) ensure high purity (>95%) .
Q. How is stereochemical integrity verified during synthesis?
- Chiral HPLC : Employed to separate enantiomers and confirm enantiomeric excess (e.g., Chiralpak AD-H column, isocratic elution) .
- X-ray crystallography : Using SHELX programs (e.g., SHELXL) to resolve absolute configuration, particularly for the bicyclo[3.2.1]octane core and ester linkage .
Q. What analytical techniques are used for structural characterization?
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- Infrared spectroscopy : Identification of ester carbonyl (C=O, ~1720 cm) and hydroxyl (O-H, ~3400 cm) groups .
Advanced Research Questions
Q. How can reaction yields and stereoselectivity be optimized in synthesis?
- Design of Experiments (DOE) : Systematic screening of catalysts (e.g., chiral Lewis acids) and solvents (e.g., THF vs. DMF) to maximize yield and enantiomeric excess .
- Temperature gradients : Fine-tuning exothermic reactions (e.g., alkylation) to avoid racemization .
- In-situ monitoring : ReactIR or LC-MS to track intermediates and adjust reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity validation : Re-analyze batches via HPLC-MS to rule out impurities or hydrate/polymorph differences .
- Assay standardization : Compare receptor-binding assays (e.g., acetylcholine receptor subtypes) under consistent conditions (pH, temperature, cofactors) .
- Orthogonal models : Validate in vitro results with ex vivo tissue studies or computational docking .
Q. How to analyze conformational dynamics in solution vs. solid state?
- Molecular dynamics (MD) simulations : Assess flexibility of the azabicyclo[3.2.1]octane ring using AMBER or CHARMM force fields .
- X-ray/NMR cross-validation : Compare solid-state crystal structures (SHELX-refined) with solution-state NOE correlations .
- Ring-puckering analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the bicyclic system .
Q. How to design structure-activity relationship (SAR) studies for the bicyclic framework?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., fluorophenyl vs. p-tolyl) to probe steric/electronic effects .
- Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger Phase to identify critical hydrogen-bonding motifs .
- Metabolic stability assays : Test hepatic microsome clearance to prioritize derivatives with improved pharmacokinetics .
Q. What computational methods predict binding affinity to neurotransmitter receptors?
- Docking studies : Use AutoDock Vina or Glide to model interactions with acetylcholine receptor subtypes (e.g., muscarinic M vs. M) .
- Binding free energy calculations : Apply MM-GBSA to refine affinity predictions based on molecular dynamics trajectories .
- QSAR models : Train machine learning algorithms on bioactivity data to predict novel analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
